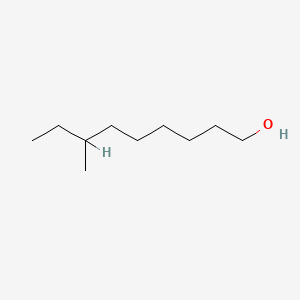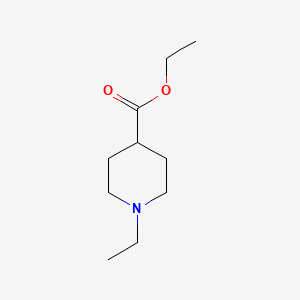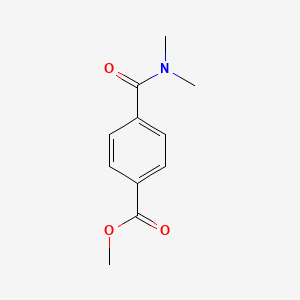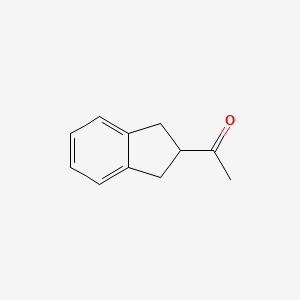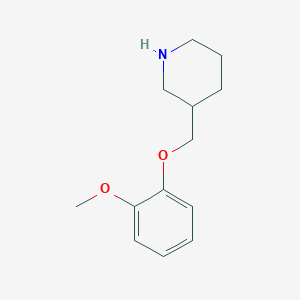
3-(2-Methoxy-phenoxymethyl)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Methoxy-phenoxymethyl)-piperidine (3-MPMP) is a synthetic compound that was first synthesized in the late 1960s by a research team at the University of Toronto. It has since been used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology. 3-MPMP is a highly versatile compound, with a wide range of biochemical and physiological effects. In
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Boron(III) Bromide-Induced Ring Contraction : A study demonstrated the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines using boron(III) bromide, highlighting a novel method for structural transformation relevant in synthetic chemistry (Tehrani et al., 2000).
Synthesis of Bis-Indole Derivatives : Research into the synthesis of compounds with two indole systems separated by a heterocycle (e.g., pyridine or piperazine) indicated potential antitumor activity, suggesting applications in medicinal chemistry (Andreani et al., 2008).
Piperidine Analogues of Dopamine Transporter Ligands : A study explored the synthesis of piperidine analogues with high affinity for the dopamine transporter, indicating their importance in the development of neurological disorder treatments (Prisinzano et al., 2002).
Biological Activities and Potential Applications
Antitumor Activity of Piperidine Derivatives : The antitumor potential of various piperidine derivatives was investigated, providing insights into their applications in cancer research and therapy. This includes the synthesis and evaluation of bis-indole derivatives for their antitumor activities (Andreani et al., 2008).
Development of Photolabile Amine Protecting Group : Research on the optimization of photolabile protecting groups for amines in flow chemistry highlighted applications in the synthesis of complex organic molecules, including piperidine derivatives (Yueh et al., 2015).
Nucleophilic Substitution Reactions for Piperidine Synthesis : Studies focused on developing efficient methods for nucleophilic substitution reactions of piperidines, showing the versatility of these compounds in organic synthesis and their potential as bioactive molecules (Okitsu et al., 2001).
properties
IUPAC Name |
3-[(2-methoxyphenoxy)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-6-2-3-7-13(12)16-10-11-5-4-8-14-9-11/h2-3,6-7,11,14H,4-5,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBQELKGTSQSIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424384 |
Source


|
| Record name | 3-(2-Methoxy-phenoxymethyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-phenoxymethyl)-piperidine | |
CAS RN |
614731-31-6 |
Source


|
| Record name | 3-(2-Methoxy-phenoxymethyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

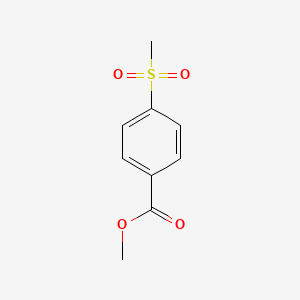


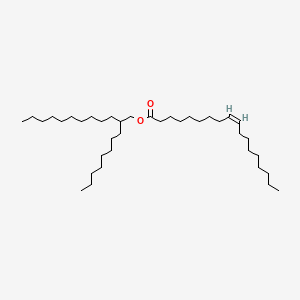
![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)


